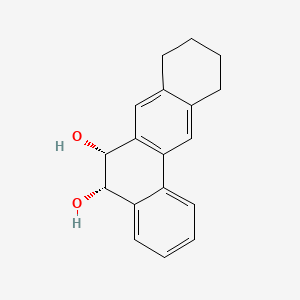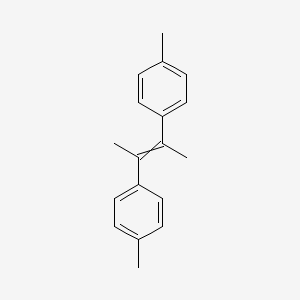![molecular formula C16H32F2Si4 B14354125 {[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) CAS No. 91153-51-4](/img/structure/B14354125.png)
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) is a chemical compound known for its unique structure and properties. It consists of a difluorophenyl group attached to a silyl methanetriyl core, which is further bonded to three trimethylsilane groups.
Preparation Methods
The synthesis of {[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of difluorophenylsilane with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluorophenylsilyl oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of difluorophenylsilyl hydrides.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. .
Scientific Research Applications
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of novel biomaterials and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism by which {[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can participate in π-π interactions with aromatic systems, while the silyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems .
Comparison with Similar Compounds
Similar compounds to {[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) include:
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane): A closely related compound with similar structural features.
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane): Another compound with comparable properties and applications.
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane): Known for its unique reactivity and potential uses in various fields. These compounds share structural similarities but differ in their specific reactivity and applications, highlighting the uniqueness of {[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)
Properties
CAS No. |
91153-51-4 |
|---|---|
Molecular Formula |
C16H32F2Si4 |
Molecular Weight |
374.76 g/mol |
IUPAC Name |
difluoro-phenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C16H32F2Si4/c1-19(2,3)16(20(4,5)6,21(7,8)9)22(17,18)15-13-11-10-12-14-15/h10-14H,1-9H3 |
InChI Key |
GAGFORBXNNGFJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C1=CC=CC=C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
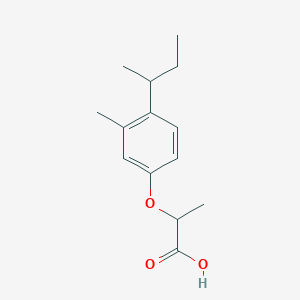
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
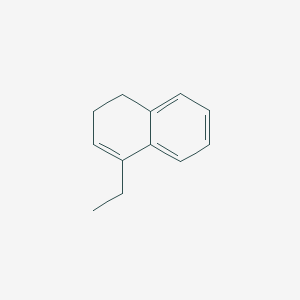
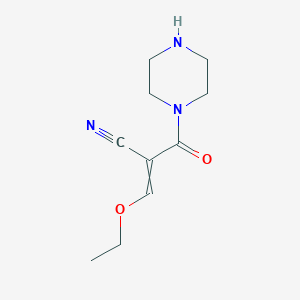


![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)

![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
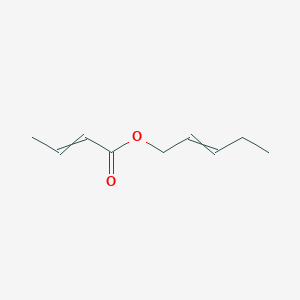
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
